Lumisantonin
CAS No.: 467-41-4
Cat. No.: VC1625143
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 467-41-4 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione |
| Standard InChI | InChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3 |
| Standard InChI Key | DAGAGXCQQYCLAE-UHFFFAOYSA-N |
| SMILES | CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |
| Canonical SMILES | CC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C |
Introduction
Chemical Identity and Basic Information
Lumisantonin is a terpenoid lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol . It is scientifically classified as a terpene lactone under the broader category of lipids and lipid-like molecules . The compound is also known by several other names and identifiers as presented in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 5,9,10-trimethyl-3-oxatetracyclo[7.4.0.01,10.02,6]tridec-12-ene-4,11-dione |
| CAS Registry Number | 467-41-4 |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| InChI Key | DAGAGXCQQYCLAE-UHFFFAOYSA-N |
| Exact Mass | 246.125594432 g/mol |
Lumisantonin is historically important in organic chemistry as it represents one of the well-studied cases of photochemical rearrangement in natural products .
Structural Characteristics
Crystallographic Data
The crystals of bromolumisantonin (used to elucidate the structure) are orthorhombic, belonging to the space group P2₁2₁2₁, with four molecules in a unit cell. The unit cell dimensions are a = 11.60 ± 0.02 Å, b = 16.043 ± 0.008 Å, and c = 7.876 ± 0.005 Å .
Structural Features
Lumisantonin possesses a fascinating molecular architecture consisting of four fused substituted rings :
-
A cyclopentenone ring
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A distorted cyclohexane ring
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A doubly methyl-substituted cyclopropane ring
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A methyl-substituted γ-lactone ring
The cyclopentenone and cyclohexane rings are both cis-fused to the cyclopropane ring, while the γ-lactone ring is trans-fused to the cyclohexane ring . The packing of the molecules within the crystal structure is entirely determined by van der Waals interactions .
Physical and Chemical Properties
Lumisantonin exhibits distinctive physical and chemical properties that have been characterized through various analytical techniques.
Physical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 43.40 Ų |
| XlogP | 2.30 |
| Atomic LogP (AlogP) | 2.11 |
| H-Bond Acceptor Count | 3 |
| H-Bond Donor Count | 0 |
| Rotatable Bond Count | 0 |
These properties contribute to the compound's physicochemical behavior and potential biological interactions .
Spectroscopic Properties
Lumisantonin has been characterized using various spectroscopic techniques including NMR and mass spectrometry. Mass spectrometry data indicates that the molecular ion (m/z) peak is at 246, which corresponds to its molecular weight, with significant fragment peaks at m/z 135 and 217 .
Formation and Origin
Natural Sources
Lumisantonin has been reported to occur naturally in several Artemisia species, including Artemisia sericea, Artemisia ifranensis, and Artemisia tenuisecta .
Photochemical Formation
Lumisantonin is primarily known as a photochemical transformation product of α-santonin . This transformation occurs when santonin is irradiated in ethanolic solution . The photochemical rearrangement involves significant structural changes:
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The C-3 carbonyl group in santonin moves to C-2 in lumisantonin
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The C-4 methyl group shifts to C-1
This photochemical transformation represents one of the earliest studied organic photochemical reactions, with the initial report of santonin's photoreactivity dating back to 1834 when Trommsdorff observed that crystals of α-santonin turned yellow upon exposure to sunlight .
Chemical Transformations and Reactions
Lumisantonin undergoes several important chemical transformations that have been extensively studied.
Photochemical Transformations
When irradiated in cold aqueous acetic acid, lumisantonin is converted to photosantonic acid . The mechanism of this transformation has been the subject of detailed studies using advanced computational methods such as CASSCF and CASPT2 .
Research indicates that the (1)(nπ*) state is the accessible low-lying singlet state with notable oscillator strength under an excitation wavelength of 320 nm. This state can effectively decay to the (3)(ππ*) state through intersystem crossing. The (3)(ππ*) state plays a critical role in C-C bond cleavage during the photochemical transformation .
Thermal Rearrangement
Reaction Pathways
Based on different C-C bond rupture patterns during photolysis, the reaction pathways can be divided into paths A and B :
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Path A arises from C1-C5 bond rupture and is favorable due to dynamic and thermodynamic preferences on the triplet excited-state potential energy surface.
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Path B is derived from the cleavage of the C5-C6 bond, leading to a relatively stable intermediate compared to the one formed in path A. Path B is relatively facile for pyrolytic reactions .
Biological Properties
ADMET Profile
Lumisantonin's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been predicted using computational methods. The following table presents key ADMET properties:
| Property | Value | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Positive | 99.48% |
| Caco-2 | Positive | 67.08% |
| Blood Brain Barrier | Negative | 52.50% |
| Human oral bioavailability | Positive | 64.29% |
| Subcellular localization | Mitochondria | 54.51% |
| P-glycoprotein inhibitor | Negative | 93.64% |
| P-glycoprotein substrate | Negative | 78.84% |
These properties suggest that lumisantonin has good absorption properties but limited blood-brain barrier penetration .
Enzyme Interactions
Lumisantonin shows various interactions with metabolic enzymes as indicated below:
| Enzyme/Transporter | Inhibition/Substrate | Probability (%) |
|---|---|---|
| OATP2B1 | Non-inhibitor | 85.92% |
| OATP1B1 | Inhibitor | 90.29% |
| OATP1B3 | Inhibitor | 96.41% |
| MATE1 | Non-inhibitor | 94.00% |
| OCT2 | Non-inhibitor | 65.00% |
| BSEP | Non-inhibitor | 91.89% |
| CYP3A4 | Substrate | 57.84% |
| CYP2C9 | Non-substrate | 100.00% |
| CYP2D6 | Non-substrate | 88.99% |
| CYP3A4 | Non-inhibitor | 78.85% |
| CYP2C9 | Non-inhibitor | 86.40% |
These enzyme interaction profiles provide insights into the potential metabolic fate and drug interaction potential of lumisantonin .
Research Applications and Significance
Historical Significance
Lumisantonin holds historical significance in organic chemistry as it represents one of the earliest studied photochemical transformations . The investigation of its structure and reactions has contributed significantly to our understanding of photochemical rearrangements in complex natural products.
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